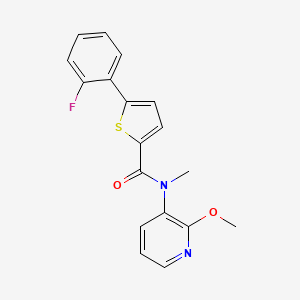
5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide, also known as ML347, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound belongs to the class of thiophene carboxamides and has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of certain proteins that are involved in various cellular processes, including cell growth and survival, inflammation, and neuronal function. Specifically, this compound targets the enzymes known as histone deacetylases (HDACs), which play a critical role in regulating gene expression and protein function. By inhibiting HDACs, this compound can modulate the activity of various signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific medical condition being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and metastasis. Inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In neuronal cells, this compound has been shown to protect against oxidative stress and excitotoxicity, leading to the preservation of neuronal function and survival.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide in lab experiments include its high selectivity and potency towards its target proteins, its well-established synthesis method and purification protocols, and its extensive preclinical data supporting its therapeutic potential. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential off-target effects on other proteins, and its lack of clinical data in humans.
Future Directions
There are several future directions for the research and development of 5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide. These include further optimization of its chemical structure to improve its pharmacokinetic properties and reduce its potential off-target effects, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential therapeutic applications in other medical conditions, such as autoimmune diseases and cardiovascular disorders. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
Synthesis Methods
The synthesis of 5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide involves the reaction of 2-fluoroaniline with 2-methoxypyridine-3-carboxylic acid, followed by the coupling of the resulting intermediate with methyl isothiocyanate. The final product is obtained after purification and crystallization, and its purity and identity are confirmed by various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting neurons from degeneration. Moreover, this compound has been shown to have a high selectivity and potency towards its target proteins, making it a promising candidate for drug development.
Properties
IUPAC Name |
5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-21(14-8-5-11-20-17(14)23-2)18(22)16-10-9-15(24-16)12-6-3-4-7-13(12)19/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZWASOURXCTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=CC=C1)OC)C(=O)C2=CC=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![4-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7663668.png)
![(2R)-1-[2-(2-phenylethyl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663676.png)
![4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline](/img/structure/B7663687.png)
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![3-cyclopropyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663706.png)
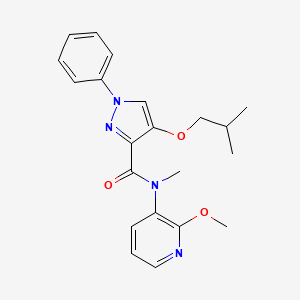
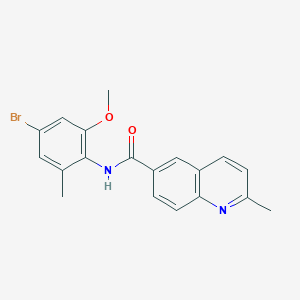
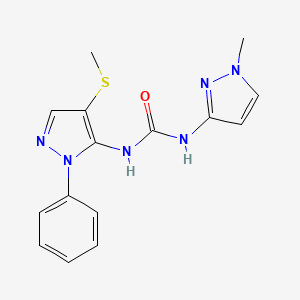
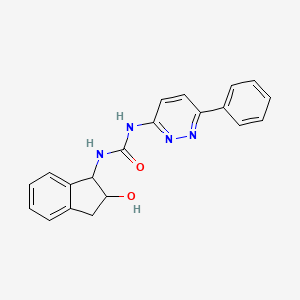
![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
